REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[C:13]([Cl:16])[CH:12]=[C:11]([Cl:17])[C:10]=2[O:18][CH3:19])=O)C.O.[NH2:21][NH2:22]>C(O)C>[Cl:16][C:13]1[CH:12]=[C:11]([Cl:17])[C:10]([O:18][CH3:19])=[C:9]2[C:14]=1[CH:15]=[C:6]([C:4]([NH:21][NH2:22])=[O:3])[CH:7]=[N:8]2 |f:1.2|
|
Name
|
|
Quantity
|
404 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NC2=C(C(=CC(=C2C1)Cl)Cl)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
This was isolated via filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(C=NC2=C(C(=C1)Cl)OC)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |